molecular formula C17H13BrN2O B10996516 6-bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one

6-bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one

Cat. No.: B10996516
M. Wt: 341.2 g/mol
InChI Key: FPKRQZDMSMRAFP-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties

Chemical Reactions Analysis

6-Bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the aromatic ring .

Scientific Research Applications

6-Bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antibacterial activity .

Comparison with Similar Compounds

Similar compounds to 6-bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one include other quinazolinone derivatives such as:

What sets this compound apart is its unique combination of substituents, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C17H13BrN2O

Molecular Weight

341.2 g/mol

IUPAC Name

6-bromo-3-[(E)-3-phenylprop-2-enyl]quinazolin-4-one

InChI

InChI=1S/C17H13BrN2O/c18-14-8-9-16-15(11-14)17(21)20(12-19-16)10-4-7-13-5-2-1-3-6-13/h1-9,11-12H,10H2/b7-4+

InChI Key

FPKRQZDMSMRAFP-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)C=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.